![molecular formula C20H14N2O5S2 B2417477 N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide CAS No. 881293-86-3](/img/structure/B2417477.png)
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, starts with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to a nitro derivative. The nitro group is then reduced to give an amino intermediate. Schiff bases are obtained from coupling reactions between this intermediate and various benzaldehydes and heteroaromatic aldehydes .Molecular Structure Analysis
While the specific molecular structure of “N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide” is not available, related compounds like 2-Oxobenzo[d][1,3]oxathiol-6-yl acrylate have been analyzed. This compound has a molecular weight of 222.22 g/mol, and its molecular formula is C10H6O4S .Scientific Research Applications
1. Antivenom Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide and its derivatives show potential in antivenom research. A study synthesized new 1,3-benzoxathiol-2-one sulfonamides and evaluated their ability to inhibit toxic activities of Bothrops jararaca and B. jararacussu venoms. The compounds inhibited coagulant, proteolytic, and hemolytic activities in vitro and exhibited antihemorrhagic and antilethality activities in vivo, indicating their potential in treating envenomation by these snakes (Chazin et al., 2021).
2. Anti-HIV Research
These compounds have shown promise in anti-HIV research. A study developed 1,2,3-triazole analogues of the anti-HIV-1 lead compound TSAO-T and evaluated them as inhibitors of HIV-1-induced cytopathicity. The analogues, including ones with oxathiole derivatives, showed potent anti-HIV-1 activity, indicating their potential as therapeutic agents for HIV-1 infections (Alvarez et al., 1994).
3. Anticancer Research
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide derivatives have been explored for their anticancer properties. A study synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases and evaluated their in vitro cytotoxicity against cancer cell lines. Some compounds showed promising cytotoxicity, suggesting their potential as anticancer agents (Chazin et al., 2015).
4. Antifungal and Antibacterial Research
These compounds have also been studied for their antifungal and antibacterial properties. For instance, a study synthesized (4-Oxo-2-thioxothiazolidin-5-yl) N-aryldithiocarbamates and evaluated their antifungal action against specific fungi, though they were found to be less active than a standard treatment (Yadav et al., 1992).
properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S2/c1-13-2-5-16(6-3-13)29(25,26)22(19(23)14-8-10-21-11-9-14)15-4-7-17-18(12-15)28-20(24)27-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYLZFVRDUTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.